molecular formula C9H9F4NO B14798707 2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B14798707
M. Wt: 223.17 g/mol
InChI Key: YFEKUBJIKOECBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is a chiral compound with a unique structure that includes both an amino group and a hydroxyl group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-6-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of solvents that improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing biological activity and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol: The racemic mixture of the compound.

    2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethanol: A similar compound with a chlorine substituent instead of fluorine.

    2-Amino-2-(2-fluoro-6-(methyl)phenyl)ethanol: A compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

®-2-Amino-2-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEKUBJIKOECBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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